molecular formula C10H15BrS B13197324 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene

Cat. No.: B13197324
M. Wt: 247.20 g/mol
InChI Key: YOUCJVBWNAIECE-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted alkyl group and a methyl group attached to the thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-2-methylthiophene.

    Oxidation: Formation of this compound sulfoxide.

    Reduction: Formation of 4-(2,2-Dimethylpropyl)-2-methylthiophene.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4-(3-Bromo-2,2-dimethylpropyl)-2-methylthiophene is unique due to its thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where the specific characteristics of the thiophene ring are desired, such as in the development of electronic materials and pharmaceuticals.

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-2-methylthiophene

InChI

InChI=1S/C10H15BrS/c1-8-4-9(6-12-8)5-10(2,3)7-11/h4,6H,5,7H2,1-3H3

InChI Key

YOUCJVBWNAIECE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC(C)(C)CBr

Origin of Product

United States

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